2-Pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone
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Overview
Description
NSC 203400 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 203400 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Initial Preparation: Starting with a base compound, various reagents are added to form intermediate products.
Reaction Conditions: These intermediates undergo further reactions under controlled temperatures and pressures to yield NSC 203400. Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of NSC 203400 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Preparation: Large quantities of starting materials are processed in reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity NSC 203400.
Chemical Reactions Analysis
Types of Reactions
NSC 203400 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: NSC 203400 can participate in substitution reactions where one functional group is replaced by another, often using halogens or other nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 203400 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction could produce a reduced form of NSC 203400.
Scientific Research Applications
NSC 203400 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biological assays to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which NSC 203400 exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: NSC 203400 binds to certain proteins or enzymes, altering their activity.
Pathways Involved: The compound can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
NSC 203400 can be compared with other compounds in its class, such as:
NSC 232003: A uracil derivative known for its potential as a UHRF1 inhibitor.
NSC 123456: Another compound with similar structural features and biological activities.
Uniqueness
What sets NSC 203400 apart from these similar compounds is its unique combination of chemical properties and biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
2766-94-1 |
---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-pyrazin-2-yl-1-[4-(2-pyrazin-2-ylacetyl)phenyl]ethanone |
InChI |
InChI=1S/C18H14N4O2/c23-17(9-15-11-19-5-7-21-15)13-1-2-14(4-3-13)18(24)10-16-12-20-6-8-22-16/h1-8,11-12H,9-10H2 |
InChI Key |
VKFCTSNOUSZWAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=NC=CN=C2)C(=O)CC3=NC=CN=C3 |
Origin of Product |
United States |
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